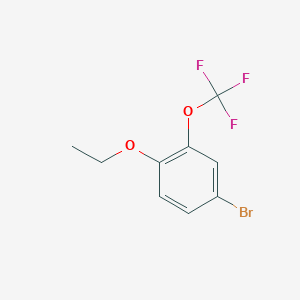

4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene

CAS No.:

Cat. No.: VC13732266

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrF3O2 |

|---|---|

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 4-bromo-1-ethoxy-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O2/c1-2-14-7-4-3-6(10)5-8(7)15-9(11,12)13/h3-5H,2H2,1H3 |

| Standard InChI Key | FCAMXFXAHQNGOV-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)Br)OC(F)(F)F |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is defined by a benzene ring substituted at the 1-, 2-, and 4-positions with ethoxy (-OCH₂CH₃), trifluoromethoxy (-OCF₃), and bromine (-Br) groups, respectively. The IUPAC name, 4-bromo-1-ethoxy-2-(trifluoromethoxy)benzene, reflects this substitution pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃O₂ |

| Molecular Weight | 285.06 g/mol |

| SMILES Notation | CCOC1=C(C=C(C=C1)Br)OC(F)(F)F |

| InChI Key | FCAMXFXAHQNGOV-UHFFFAOYSA-N |

The trifluoromethoxy group exerts a strong electron-withdrawing effect via its -I (inductive) effect, polarizing the aromatic ring and directing electrophilic substitution to specific positions. Conversely, the ethoxy group donates electron density through resonance, creating a nuanced electronic landscape that influences reactivity . X-ray crystallography of analogous compounds reveals that the trifluoromethoxy group adopts a conformation nearly perpendicular to the benzene ring to minimize steric clashes, a feature likely conserved in this compound .

Applications in Organic Synthesis and Material Science

4-Bromo-1-ethoxy-2-(trifluoromethoxy)-benzene serves as a multifunctional intermediate in several domains:

Pharmaceutical Intermediates

The bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions with amines, thiols, or alkoxides. For instance, reaction with piperazine could yield a derivative with potential antipsychotic activity. The trifluoromethoxy group enhances metabolic stability, a desirable trait in drug candidates .

Agrochemical Development

Incorporation of this compound into herbicides or pesticides leverages its ability to disrupt enzymatic pathways in pests. The ethoxy group may improve soil mobility, while the bromine facilitates further functionalization .

Polymer Chemistry

As a monomer, it could contribute to fluorinated polymers with enhanced thermal stability and chemical resistance. Copolymerization with tetrafluoroethylene might yield materials for high-performance coatings.

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation (Category 2) | Wear nitrile gloves and lab coats; rinse immediately with water |

| Eye Damage (Category 2A) | Use safety goggles; flush eyes for 15 minutes if exposed |

| Respiratory Irritation | Use fume hoods or respirators; avoid inhalation |

The compound is classified for research use only, with no approved human or veterinary applications . Spills should be contained using inert absorbents and disposed of as halogenated waste.

Comparative Analysis with Structural Analogs

To contextualize its properties, 4-bromo-1-ethoxy-2-(trifluoromethoxy)-benzene is compared to two analogs:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-2-(trifluoromethoxy)anisole | C₈H₆BrF₃O₂ | Methoxy vs. ethoxy group alters lipophilicity |

| 1-Bromo-4-ethoxy-2-(trifluoromethoxy)benzene | C₉H₈BrF₃O₂ | Substituent positional isomerism affects reactivity |

The ethoxy group in the target compound increases steric bulk compared to methoxy analogs, potentially slowing reaction kinetics in crowded molecular environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume